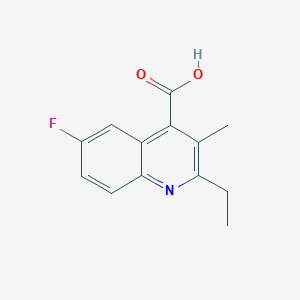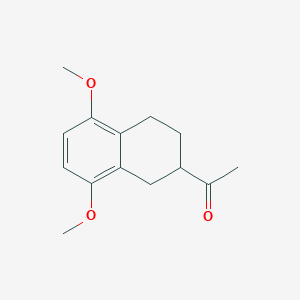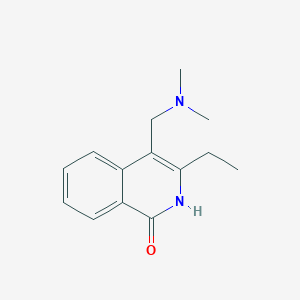
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylisoquinolin-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties, commonly used as a catalyst in organic synthesis.
Dimethylaminopyridine N-oxide (DMAPO): An effective nucleophilic catalyst in peptide coupling reactions.
Methylamino- and dimethylaminoquinolines:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-ethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c1-4-13-12(9-16(2)3)10-7-5-6-8-11(10)14(17)15-13/h5-8H,4,9H2,1-3H3,(H,15,17) |
InChI Key |
DOKFFQBBXTWYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C(=O)N1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



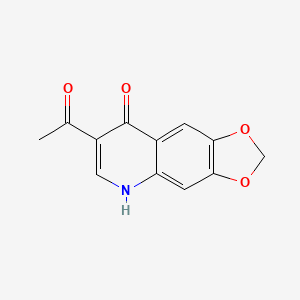
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)


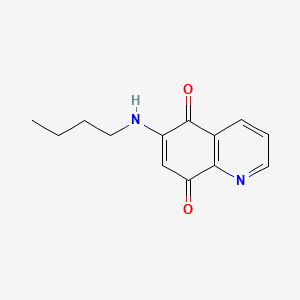

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)



![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
